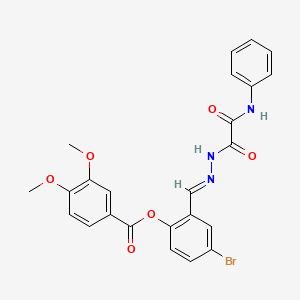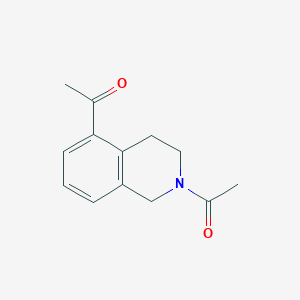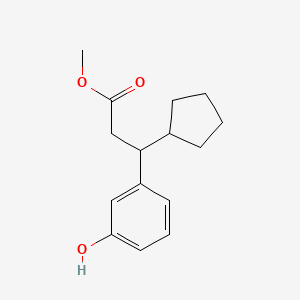![molecular formula C20H24N4O5S2 B11926492 2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide](/img/structure/B11926492.png)
2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring substituted with a phenylethenesulfonyl group and an acetamide moiety linked to a sulfamoylphenyl group.
Preparation Methods
The synthesis of 2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include:
Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with ethylene diamine under controlled conditions.
Introduction of the Phenylethenesulfonyl Group: This is achieved through sulfonylation reactions using reagents like phenylethenesulfonyl chloride.
Attachment of the Acetamide Moiety: This step involves acylation reactions using acetic anhydride or acetyl chloride.
Linking the Sulfamoylphenyl Group: This final step involves the reaction of the intermediate compound with sulfamoylphenyl derivatives under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylethenesulfonyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays to understand its biological activity and potential therapeutic applications.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is crucial in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also acts as an acetylcholinesterase inhibitor but has a different core structure.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound is studied for its anticonvulsant activity and has a similar piperazine ring structure.
The uniqueness of this compound lies in its specific substitutions and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H24N4O5S2 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C20H24N4O5S2/c21-31(28,29)19-8-4-7-18(15-19)22-20(25)16-23-10-12-24(13-11-23)30(26,27)14-9-17-5-2-1-3-6-17/h1-9,14-15H,10-13,16H2,(H,22,25)(H2,21,28,29)/b14-9+ |
InChI Key |
ZUBMGIFGOUFJOJ-NTEUORMPSA-N |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)S(=O)(=O)N)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)S(=O)(=O)N)S(=O)(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B11926426.png)

![Methyl (2R,4S)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11926437.png)
![(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B11926438.png)







![2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11926485.png)


